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molecular formula C9H14N2O B8485549 1-Isopentyl-1H-imidazole-4-carboxaldehyde

1-Isopentyl-1H-imidazole-4-carboxaldehyde

Cat. No. B8485549
M. Wt: 166.22 g/mol
InChI Key: HWPKUIMFYJREKK-UHFFFAOYSA-N
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Patent
US06949577B2

Procedure details

A mixture of sodium hydride (20 g, 60% dispersion in mineral oil, 0.5 mol) in tetrahydrofuran (300 ml) was cooled to 0° C., and 2-imidazolecarboxaldehyde (45 g, 0.47 mol) was added portionwise over 30 minutes. Once addition was complete, the reaction was stirred at 0° C. for 30 minutes, then allowed to warm to room temperature. 1-Bromo-3-methylbutane (60.8 ml, 0.5 mol) and 18-crown-6 (140 mg) were added, and the reaction was heated at reflux for 18 hours. The cooled reaction was quenched by the addition of water (400 ml), and the resulting mixture extracted with dichloromethane (800 ml in total). The combined organic extracts were dried (MgSO4) and evaporated under reduced pressure. The residual orange oil was purified by column chromatography on silica gel using an elution gradient of ethyl acetate:pentane:methanol (40:60:0 to 100:0:0 to 98:0:2) to afford the title compound, 19.6 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
60.8 mL
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[C:4]1C=O.Br[CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14].C1OCCOCCOCCOCCOCC[O:18][CH2:17]1>O1CCCC1>[CH2:11]([N:5]1[CH:6]=[C:7]([CH:17]=[O:18])[N:3]=[CH:4]1)[CH2:12][CH:13]([CH3:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Step Three
Name
Quantity
60.8 mL
Type
reactant
Smiles
BrCCC(C)C
Name
Quantity
140 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of water (400 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with dichloromethane (800 ml in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual orange oil was purified by column chromatography on silica gel using an elution gradient of ethyl acetate:pentane:methanol (40:60:0 to 100:0:0 to 98:0:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC(C)C)N1C=NC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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